molecular formula C8H11NO2 B030868 1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one CAS No. 30652-12-1

1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one

Cat. No. B030868
CAS RN: 30652-12-1
M. Wt: 153.18 g/mol
InChI Key: LCWFIBYPSAWVLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridin-4(1H)-one derivatives often involves multi-component reactions, providing a green and efficient methodology. For example, derivatives have been synthesized via three-component reactions in ionic liquids, which allows for easy separation of products and the reuse of the ionic liquid, demonstrating an environmentally friendly approach to synthesizing such compounds (Shi et al., 2008).

Molecular Structure Analysis

The molecular and crystal structures of hydroxy derivatives of hydropyridine, closely related to 1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one, have been studied. These analyses show that such compounds often exhibit considerable conformational flexibility and can form extensive networks of intramolecular and intermolecular hydrogen bonds, influencing their molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The reactivity of pyridin-4(1H)-ones with various reagents demonstrates their versatility in forming complex structures. For instance, reactions with ethyl β-aminocrotonates and dialkyl malonates have yielded compounds with significant inhibitory effects on Mycobacterium tuberculosis, showcasing the chemical reactivity and potential biological applications of these compounds (Dannhardt et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of related compounds have been explored, highlighting the influence of molecular structure on these properties. For example, the synthesis and characterization of certain 3-hydroxypyridin-4-one derivatives have revealed insights into their stability and solubility, which are critical for their potential applications (Liu et al., 1999).

Chemical Properties Analysis

Studies have focused on the chemical stability and reactivity of 3-hydroxypyridin-4-ones, including their ability to form complexes with metals, which is crucial for their application in fields such as medicinal chemistry and materials science. The structural features of these complexes have been analyzed, providing valuable insights into their chemical properties and potential uses (Xiao et al., 1992).

Scientific Research Applications

  • HIV-1 Reverse Transcriptase Inhibition : A derivative, 3-[(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one, has shown potential as a selective and effective HIV-1 reverse transcriptase inhibitor, suggesting its utility in clinical evaluation for HIV treatment (Hoffman et al., 1993).

  • Iron Chelation for Thalassemia Treatment : 1-Substituted derivatives have been identified as efficient oral iron chelators, potentially useful in treating -thalassaemia (Saghaie & Hider, 2009).

  • Retinoprotector : 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate has shown promise in preventing retinal ischemia-reperfusion injuries and improving retinal microcirculation, indicating its potential as a retinoprotector (Peresypkina et al., 2020).

  • Fluorescent Probes for Analytical Chemistry : Derivatives like 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones have applications as fluorescent probes for analyzing specific compounds (Prior et al., 2014).

  • Metal Ion Complex Formation : Research indicates that 3-hydroxypyridine-2(1H)-thiones derivatives can form stable complexes with Fe(III) and Pb(II), showing improved selectivity for Pb(II) (Katoh et al., 2006).

  • Phytotoxic Activity : New pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one have shown selective phytotoxic activity, particularly against dicotyledonous species, and could lead to the development of more active phytotoxic products (Demuner et al., 2009).

  • Antibacterial Activity : Ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, a related compound, has shown moderate antibacterial activity against Pseudomonas aeruginosa (Asghari et al., 2014).

  • Anti-Tuberculosis Activity : 4-Hydroxy-3-phenylpyridin-2 (1H)-ones have significant inhibitory effects on Mycobacterium tuberculosis (Dannhardt et al., 1991).

  • Chemical Synthesis : Various studies have developed novel methods for synthesizing derivatives, like the one-pot method for creating 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, offering efficient, environmentally friendly approaches (Hoseinpour et al., 2020).

  • Glass Etching : 1-Ethyl-3-hydroxy-2-methylpyridin-4-one itself was found to be an air-stable organic substrate capable of etching glass at a significant rate in non-fluorinated acidic solution, highlighting a unique application (Evans et al., 1992).

properties

IUPAC Name

1-ethyl-3-hydroxy-2-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-9-5-4-7(10)8(11)6(9)2/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWFIBYPSAWVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)C(=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184698
Record name 1-Ethyl-2-methyl-3-hydroxypyridin-4-one
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one

CAS RN

30652-12-1
Record name 1-Ethyl-3-hydroxy-2-methyl-4-pyridinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-methyl-3-hydroxypyridin-4-one
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Record name 1-Ethyl-2-methyl-3-hydroxypyridin-4-one
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Record name 1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one
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Synthesis routes and methods I

Procedure details

A reaction analogous to that used for the synthesis of 3-hydroxy-1,2-dimethyl-4-pyridinone was employed, starting with 70% ethylamine (4.6 g). No precipitate was observed after concentration. Recrystallization from ethanol and diethyl ether resulted in a white powder (4.2 g). Proton NMR (D20): 7.85 (d, 1H), 6.88 (d, 1H), 4.12 (q, 2H), 2.36 (s, 3H), 1.24 (t, 3H).
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Synthesis routes and methods II

Procedure details

1-Ethyl-3-hydroxy-2-methylpyrid-4-one was prepared by dissolving 10.0 g of 3-hydroxy-2-methylpyr-4-one (Maltol) and 3 equivalents of ethylamine (70%) in 200 ml of water. The reaction mixture was refluxed for 10 hours at which time it was black in color. Decolorizing charcoal was then added to the mixture and it was stirred an additional 0.5 hours. The mixture was then filtered through a fine frit and the filtrate was concentrated in vacuo to remove the water and excess amine. The resulting brown crystals were recrystallized using hot methanol which yielded white needles of pure product. m.p. 204°-205 ° C.
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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